Zomepirac glucuronide
Description
Historical Context of Zomepirac (B1201015) Withdrawal and Metabolite Focus
Zomepirac, a nonsteroidal anti-inflammatory drug (NSAID) of the pyrrole-acetic acid class, was first approved by the FDA in 1980. wikipedia.orgchemeurope.com Marketed under the brand name Zomax, it was effective for the management of mild to severe pain. wikipedia.orgchemeurope.comwikidoc.org However, its time on the market was short-lived. In March 1983, zomepirac was withdrawn from the market in the US, UK, and Canada due to its association with a high incidence of severe anaphylactoid reactions, some of which were fatal. wikipedia.orgchemeurope.comdrugbank.comncats.io These adverse reactions were unpredictable, occurring in a small subset of the patient population. wikipedia.orgchemeurope.comwikidoc.org
The unexpected and severe nature of these immunological reactions prompted intensive investigation into their underlying mechanism. jci.orgcapes.gov.br It was discovered that zomepirac itself was not the direct cause of the anaphylaxis. wikipedia.orgwikidoc.org Instead, scientific focus shifted towards its metabolic products. Research revealed that zomepirac is metabolized in the body into a reactive and unstable acyl glucuronide, specifically zomepirac-1-O-acyl-glucuronide (ZP-AG). jci.orgnih.govnih.govcloudfront.net This metabolite was found to accumulate in plasma and was implicated in the drug's toxicity. jci.orgnih.govnih.gov The withdrawal of zomepirac thus marked a pivotal moment, steering academic and pharmaceutical research towards understanding the role of drug metabolites, particularly acyl glucuronides, in drug-induced hypersensitivity and other toxicities. nih.govscholaris.ca
Academic Significance of Zomepirac Glucuronide as a Reactive Metabolite Model
The investigation into zomepirac's toxicity established its major metabolite, this compound, as a key player. Glucuronidation, typically considered a detoxification pathway, was shown in this case to produce a chemically reactive species. nih.govresearchgate.net this compound is an acyl glucuronide, a class of metabolites known for their chemical instability and ability to covalently bind to proteins. nih.govnih.govspringernature.com This irreversible binding to macromolecules like plasma albumin is believed to be a critical step in initiating an immune response. wikipedia.orgwikidoc.orgjci.org
Due to these characteristics, this compound has become a significant model compound in academic and industrial research for studying the properties of reactive metabolites. springernature.comresearchgate.net It serves as a classic example of how drug metabolism can lead to bioactivation rather than detoxification. nih.gov Researchers use this compound to investigate the mechanisms by which acyl glucuronides exert toxicity. nih.gov Studies have demonstrated that this compound binds irreversibly to plasma proteins both in laboratory settings (in vitro) and within the human body (in vivo). jci.orgcapes.gov.brnih.gov The reactivity of this compound is often evaluated through two primary methods: determining its chemical stability by measuring its degradation half-life and quantifying its covalent binding to proteins such as human serum albumin. springernature.comresearchgate.net This research is crucial for predicting and mitigating the risks associated with new drug candidates that form similar acyl glucuronide metabolites. mdpi.comliverpool.ac.uk
Research Findings on this compound Reactivity
The table below summarizes key research findings related to the chemical instability and covalent binding characteristics of this compound, highlighting its role as a reactive metabolite.
| Research Area | Key Findings | References |
| Metabolite Identification | Zomepirac is metabolized to a reactive and unstable acyl glucuronide (zomepirac-1-O-acyl-glucuronide) that accumulates in human plasma. | jci.orgcapes.gov.brnih.govnih.gov |
| Chemical Instability | The 1-O-β acyl glucuronide of zomepirac is chemically unstable, with a degradation half-life of approximately 28.9 to 30.2 minutes in phosphate (B84403) buffer (pH 7.4). It undergoes intramolecular acyl migration to form isomers. | jci.orgspringernature.comresearchgate.net |
| Covalent Binding | This compound binds irreversibly to plasma proteins, particularly albumin, through a likely covalent mechanism. This has been observed both in vitro and in vivo. | wikipedia.orgwikidoc.orgjci.orgnih.gov |
| Mechanism of Binding | The covalent binding is proposed to occur via a Schiff base mechanism and can also involve transacylation of nucleophilic groups on proteins. | nih.govnih.gov |
| Factors Influencing Binding | The extent of irreversible binding in vivo correlates with the plasma concentration of this compound. Co-administration of probenecid (B1678239), which inhibits the clearance of the glucuronide, increases covalent binding. | jci.orgcapes.gov.br |
| Toxicological Implication | The formation of protein adducts by the reactive glucuronide is implicated in the immunological reactions and renal toxicity associated with zomepirac. | jci.orgnih.govresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO9/c1-9-7-12(23(2)14(9)15(25)10-3-5-11(22)6-4-10)8-13(24)31-21-18(28)16(26)17(27)19(32-21)20(29)30/h3-7,16-19,21,26-28H,8H2,1-2H3,(H,29,30)/t16-,17-,18+,19-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGKIZYZSHHXJZ-ZFORQUDYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1)CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C)C(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(C(=C1)CC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C)C(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70226775 | |
| Record name | Zomepirac glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70226775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75871-31-7 | |
| Record name | β-D-Glucopyranuronic acid, 1-[5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75871-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zomepirac glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075871317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zomepirac glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70226775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Metabolic Pathways and Enzymatic Formation of Zomepirac Glucuronide
Glucuronidation as a Primary Phase II Metabolic Route for Zomepirac (B1201015)
Glucuronidation represents a pivotal Phase II metabolic pathway for zomepirac, a nonsteroidal anti-inflammatory drug (NSAID). nih.govnih.gov This process involves the conjugation of zomepirac with glucuronic acid, a reaction that generally increases the water solubility of the drug, facilitating its excretion from the body. taylorandfrancis.com The formation of zomepirac's acyl glucuronide is the predominant metabolic route in humans and rhesus monkeys. nih.gov In mice, this pathway is also substantial. nih.gov However, the significance of glucuronidation in the metabolism of zomepirac varies considerably across different species. nih.gov For instance, in rats and rabbits, the formation of zomepirac glucuronide is a very minor pathway, and it is reportedly nonexistent in hamsters. nih.gov The disposition of zomepirac has been studied in various liver diseases, revealing that in patients with cirrhosis, the ester-glucuronidation process may be abnormal, suggesting that the functioning liver cell mass is a key determinant of the rate of zomepirac disposition. nih.gov
Acyl glucuronides, such as the one formed from zomepirac, are noted for their chemical reactivity. acs.orgnih.gov These electrophilic metabolites can covalently bind to proteins, a mechanism that has been implicated in the idiosyncratic toxicities associated with some carboxylic acid-containing drugs. nih.govresearchgate.net
UDP-Glucuronosyltransferase (UGT) Involvement in Zomepirac Acyl Glucuronide Biosynthesis
The biosynthesis of zomepirac acyl glucuronide is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. nih.govnih.gov UGTs are major Phase II drug-metabolizing enzymes that facilitate the transfer of a glucuronic acid moiety from the high-energy cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to a substrate, in this case, the carboxylic acid group of zomepirac. xenotech.comyoutube.com This enzymatic conjugation is a critical step in the detoxification and elimination of numerous drugs and endogenous compounds. taylorandfrancis.comnih.gov The UGT enzymes are primarily located in the endoplasmic reticulum of various tissues, with the liver being the principal site of drug metabolism. youtube.com
While the specific UGT isoforms responsible for zomepirac glucuronidation are not extensively detailed in the provided search results, the metabolism of other NSAIDs with carboxylic acid groups offers valuable insights. For many of these drugs, such as diclofenac, UGT2B7 has been identified as a major isozyme catalyzing their glucuronidation. nih.govresearchgate.net The UGT2 family, and specifically UGT2B7, is known to be involved in the glucuronidation of a wide array of substrates. nih.govebmconsult.com Given the structural similarities and the common metabolic pathway among NSAIDs containing a carboxylic acid moiety, it is plausible that UGT2B7 plays a significant role in the formation of zomepirac acyl glucuronide. nih.gov
The enzymatic reaction of zomepirac glucuronidation involves the nucleophilic attack of the carboxylate group of zomepirac on the anomeric C1 position of the glucuronic acid moiety of UDPGA. This reaction is catalyzed by a specific UGT isoform and results in the formation of a β-1-O-acyl glucuronide, with the release of uridine diphosphate (B83284) (UDP). xenotech.com The reaction is dependent on the availability of the cofactor UDPGA, which is synthesized from UDP-glucose. youtube.com The active site of the UGT enzyme binds both zomepirac and UDPGA, orienting them in a manner that facilitates the transfer of the glucuronic acid.
Species-Specific Metabolic Differences in this compound Formation
Significant species-specific differences are observed in the metabolic fate of zomepirac, particularly concerning the formation of its glucuronide conjugate. nih.gov In humans and rhesus monkeys, glucuronidation is the primary metabolic pathway. nih.gov Conversely, this pathway is of minor importance in rats and rabbits and is absent in hamsters. nih.gov Rodents such as rats, mice, and hamsters tend to metabolize zomepirac primarily through hydroxylation of the 4-methyl group on the pyrrole (B145914) ring, producing hydroxyzomepirac. nih.gov These species also exhibit cleavage of the zomepirac molecule to form 4-chlorobenzoic acid and its conjugates. nih.gov These alternative metabolic routes are minor in humans and rhesus monkeys. nih.gov Such species differences in drug metabolism are crucial considerations in preclinical drug development and for the extrapolation of animal data to humans. researchgate.netnih.govnih.gov
| Species | Glucuronidation | Hydroxylation | Cleavage to 4-chlorobenzoic acid |
|---|---|---|---|
| Human | Major | Minor | Minor |
| Rhesus Monkey | Major | Nonexistent | Minor |
| Mouse | Substantial | Major | Major |
| Rat | Very Minor | Major | Major |
| Rabbit | Very Minor | - | - |
| Hamster | Nonexistent | Major | Major |
Concurrent Bioactivation Pathways: Zomepirac Acyl-CoA Thioester Formation and Reactivity
In addition to the formation of the reactive acyl glucuronide, zomepirac can undergo bioactivation through an alternative pathway involving the formation of a zomepirac acyl-coenzyme A (CoA) thioester. researchgate.netscilit.com This metabolic activation is catalyzed by acyl-CoA synthetases. researchgate.net The resulting acyl-CoA thioester is also an electrophilic intermediate, capable of reacting with nucleophilic residues on proteins to form covalent adducts. researchgate.netscilit.com
The formation of zomepirac-CoA has been demonstrated both in vitro in rat hepatocytes and in vivo in rat livers. scilit.com The subsequent formation of zomepirac-glycine and zomepirac-taurine conjugates, which are downstream metabolites of the acyl-CoA intermediate, provides further evidence for this pathway. scilit.com It has been proposed that the formation of zomepirac-CoA may contribute to the formation of potentially toxic covalent protein adducts, similar to the mechanism proposed for the acyl glucuronide. scilit.comescholarship.org This suggests that both the acyl glucuronide and the acyl-CoA thioester pathways represent parallel routes of bioactivation for zomepirac. researchgate.netnih.gov
Reactivity and Intramolecular Dynamics of Zomepirac Acyl Glucuronide
Chemical Lability and Instability of the 1-O-Acyl Glucuronide Isomer
The ester linkage in the 1-O-acyl glucuronide isomer of zomepirac (B1201015) (ZG or ZP-AG) renders the molecule susceptible to degradation under physiological conditions. nih.govcurrentseparations.comnih.gov This inherent chemical lability is a defining feature of many acyl glucuronides. researchgate.netresearchgate.net Zomepirac glucuronide is recognized as an unstable metabolite that readily breaks down at physiological pH, leading to the formation of other compounds. nih.govscbt.com This instability is significant, as zomepirac was withdrawn from the market, and the reactivity of its acyl glucuronide has been implicated in its toxicity. nih.govresearchgate.net
The degradation of the 1-O-acyl glucuronide can occur through two primary pathways: hydrolysis, which regenerates the parent drug (zomepirac), and intramolecular acyl migration, which leads to the formation of positional isomers. researchgate.netcurrentseparations.comnih.gov The environment's pH heavily influences the stability of this compound. It is particularly unstable in neutral or alkaline conditions, while exhibiting maximum stability at a low pH, such as pH 2. nih.gov This pH-dependent instability is a critical factor in its chemical behavior both in vitro and in vivo. jci.org
Intramolecular Acyl Migration and Isomer Formation of this compound
A significant consequence of the instability of the 1-O-β-acyl glucuronide is its propensity to undergo intramolecular acyl migration. nih.govresearchgate.net This non-enzymatic chemical rearrangement involves the transfer of the zomepirac acyl group from the C-1 hydroxyl group of the glucuronic acid moiety to other positions on the sugar ring, namely the C-2, C-3, and C-4 positions. researchgate.netcurrentseparations.com This process results in the formation of a mixture of β-glucuronidase-resistant positional isomers, often referred to collectively as iso-ZAG. nih.govresearchgate.netnih.gov
The process is initiated by the nucleophilic attack of an adjacent hydroxyl group on the ester carbonyl carbon, leading to a transient orthoester intermediate, which then resolves into a new positional isomer. This migration can continue, allowing the acyl group to move between the C-2, C-3, and C-4 positions. currentseparations.com Studies have confirmed this phenomenon, where the incubation of this compound at physiological pH resulted in the formation of four other distinct compounds that were identified as isomers. jci.orgnih.gov These rearrangement isomers, unlike the initial 1-O-acyl glucuronide, can undergo transient ring-opening, which exposes a reactive aldehyde group, a process that can lead to further reactions. researchgate.net
The formation of these isomers is a crucial aspect of the compound's reactivity profile, as both the primary 1-O-acyl glucuronide and its isomers are chemically reactive. nih.gov
Reaction Kinetics and Half-life Determination of Zomepirac Acyl Glucuronide Degradation
The kinetics of zomepirac acyl glucuronide degradation have been quantified to understand its reactivity. The rate of degradation is highly dependent on pH. nih.gov The half-life (t½), a measure of the time it takes for half of the compound to degrade, serves as a key indicator of its stability. researchgate.netnih.gov
Studies have determined the half-life of this compound under various conditions. At a physiological pH of 7.4 and a temperature of 37°C in water, the half-life was found to be 27 minutes. nih.gov The compound's stability increases significantly in acidic conditions, with maximum stability observed at pH 2. nih.gov The relatively short half-life at physiological pH underscores its high reactivity. In a broader study comparing the stability of 21 acyl glucuronides, drugs like zomepirac, which were withdrawn from the market due to toxicity, were found to have half-lives of 1.7 hours or shorter. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a method used to monitor the degradation kinetics of acyl glucuronides in real-time. nih.gov This technique allows for the direct observation of the disappearance of the anomeric proton signal of the initial 1-O-acyl isomer, providing a precise measurement of its degradation rate and enabling the differentiation between hydrolysis and acyl migration pathways. nih.gov
The table below summarizes the pH-dependent stability of this compound.
| Condition | Half-life (t½) | Relative Stability |
|---|---|---|
| pH 7.4, 37°C (in water) | 27 minutes | Low (Unstable) |
| pH 2 | Not specified, but longest | High (Maximum Stability) |
Covalent Protein Adduction by Zomepirac Glucuronide
Irreversible Binding to Plasma Proteins (e.g., Human Serum Albumin)
Zomepirac (B1201015) glucuronide has been shown to bind irreversibly to plasma proteins, with human serum albumin (HSA) being a primary target. This binding is covalent in nature and occurs both in laboratory settings (in vitro) and within the body (in vivo). The irreversible nature of this binding means the drug molecule becomes permanently attached to the protein, which can alter the protein's structure and function, potentially rendering it antigenic. The formation of these irreversibly bound zomepirac-protein adducts is mediated by the acyl glucuronide metabolite.
In vitro studies using human plasma and purified human serum albumin have confirmed the irreversible binding of zomepirac glucuronide. The extent of this binding is not static and is influenced by several factors, most notably pH and time. Research conducted across a pH range of 5 to 9 demonstrated that the rate and extent of covalent binding are pH-dependent. Specifically, protein binding of zomepirac and its glucuronide conjugates was observed to decrease significantly at a more acidic pH of 5.0.
The binding is also a time-dependent process, with the amount of adducts increasing over the incubation period. Furthermore, it has been observed that isomers of this compound, which form via intramolecular acyl migration, also participate in irreversible binding to proteins in vitro.
| Factor | Observation | Reference |
|---|---|---|
| pH | Binding is pH-dependent, studied across a range of pH 5 to 9. Binding is significantly decreased at pH 5.0. | |
| Time | The extent of irreversible binding increases with time. | |
| Isomerization | Isomeric forms of this compound, resulting from acyl migration, also bind irreversibly to proteins. |
This relationship was further highlighted in studies involving the co-administration of probenecid (B1678239). Probenecid is known to decrease the plasma clearance of this compound, thereby increasing its concentration and residence time in the plasma. When administered concurrently with zomepirac, probenecid led to a marked increase in the irreversible binding of zomepirac to plasma proteins, reinforcing the link between metabolite exposure and adduct formation.
Mechanistic Investigations of Covalent Adduct Formation
The chemical reactions underlying the covalent binding of this compound to proteins have been the subject of detailed investigation. Two primary mechanisms have been proposed: nucleophilic displacement and a Schiff base (imine) formation pathway.
One proposed mechanism involves a direct nucleophilic attack on the electrophilic acyl carbon of the glucuronide by reactive functional groups on proteins. This transacylation reaction results in the displacement of the glucuronic acid moiety and the formation of a stable amide or ester bond between zomepirac and the protein. The primary nucleophiles on proteins capable of participating in this reaction are the ε-amino group of lysine (B10760008), the hydroxyl group of tyrosine, and the thiol group of cysteine.
Compelling evidence points to an alternative, more complex mechanism that does not involve the direct displacement of the glucuronic acid. This pathway is initiated by the intramolecular acyl migration of this compound to form structural isomers. These isomers can then undergo ring-opening to expose a reactive aldehyde group.
This aldehyde subsequently reacts with a primary amine on a protein, such as the ε-amino group of a lysine residue, to form an unstable Schiff base, or imine. This imine linkage can then undergo an Amadori rearrangement, a process that converts the N-glycoside of an aldose to a more stable 1-amino-1-deoxy-ketose. This rearrangement results in an irreversible, covalent bond that retains the glucuronic acid moiety as part of the adduct. Experiments using the imine-trapping reagent sodium cyanide and the reducing agent sodium cyanoborohydride significantly increased the binding of zomepirac to albumin, providing strong support for the Schiff base mechanism. Furthermore, the involvement of thiol groups was ruled out in studies using the thiol-blocking agent p-hydroxymercuribenzoate.
Identification of Specific Protein Targets of this compound Adduction
Research has focused on identifying the specific proteins that are modified by this compound. While Human Serum Albumin (HSA) is a major target in the plasma, other proteins, particularly in the liver, have also been identified.
In studies using a mouse model, the 110 kDa protein CD26 (dipeptidyl peptidase IV) was definitively identified as a hepatic target for covalent modification by this compound. Immunoblot analysis of liver proteins from zomepirac-treated mice revealed that most of the immunoreactivity in the 110 kDa region was absent in CD26-deficient mice, confirming CD26 as a target. However, some residual immunoreactivity suggested that at least one other protein of a similar size is also modified. Additionally, UDP-glucuronosyltransferase (UGT), the enzyme responsible for the formation of the glucuronide conjugate itself, has been identified as a target. Specifically, this compound was found to form significantly more covalent adducts with the UGT2B7 isoform compared to UGT1A9.
| Protein Target | Location/Context | Significance | Reference |
|---|---|---|---|
| Human Serum Albumin (HSA) | Plasma | Major plasma protein responsible for binding drugs and endogenous substances. Adduction can lead to the formation of neoantigens. | |
| CD26 (Dipeptidyl peptidase IV) | Liver | A 110 kDa hepatic protein definitively identified as a target for covalent modification in vivo. | |
| UDP-glucuronosyltransferase 2B7 (UGT2B7) | Liver (Microsomes) | The enzyme that catalyzes the formation of this compound is itself a target for adduction by its product. | |
| Unidentified 110 kDa protein | Liver | Evidence suggests at least one other hepatic protein of approximately 110 kDa is also a target. |
Compound Names
| Compound Name |
|---|
| Zomepirac |
| This compound |
| Human Serum Albumin |
| Probenecid |
| Glucuronic acid |
| Lysine |
| Tyrosine |
| Cysteine |
| Sodium cyanide |
| Sodium cyanoborohydride |
| p-hydroxymercuribenzoate |
Modulatory Effects on this compound Protein Binding (e.g., Probenecid Co-administration)
The extent of covalent protein binding by this compound can be significantly altered by the co-administration of other drugs that affect its pharmacokinetics. Probenecid, a substance known to inhibit the renal tubular secretion of organic anions, serves as a key example of such a modulator. drugbank.compgkb.org Research has demonstrated that the concurrent administration of probenecid with zomepirac leads to a marked increase in the irreversible binding of zomepirac to plasma proteins. nih.govresearchgate.netcapes.gov.br
This enhanced binding is not a result of a direct chemical interaction between probenecid and this compound. Instead, it is a consequence of the altered disposition of the glucuronide metabolite. nih.gov Probenecid significantly decreases the plasma clearance of this compound. nih.gov In a study involving healthy human volunteers, the co-administration of probenecid was found to decrease the renal clearance of this compound by 72%. nih.gov
The following table summarizes the pharmacokinetic parameters of zomepirac and its glucuronide metabolite when zomepirac was administered alone versus when it was co-administered with probenecid, illustrating the mechanism behind the increased protein binding.
Table 1: Effect of Probenecid on Zomepirac and this compound Pharmacokinetics
| Parameter | Zomepirac Alone | Zomepirac with Probenecid | Percentage Change |
|---|---|---|---|
| Total Plasma Clearance of Zomepirac | - | - | ↓ 64% |
| Apparent Metabolic Clearance to ZG | - | - | ↓ 71% |
| Renal Clearance of Zomepirac | - | - | ↓ 79% |
| Renal Clearance of this compound (ZG) | - | - | ↓ 72% |
| Area Under the Curve (AUC) of ZG | - | - | ↑ 2.8-fold |
Data compiled from studies in healthy human subjects. nih.govnih.gov
This interaction highlights a critical principle in drug metabolism: the modulation of a metabolite's clearance pathway can significantly impact its potential for forming covalent protein adducts. By inhibiting the elimination of the reactive this compound, probenecid effectively increases the opportunity for this metabolite to react with endogenous macromolecules like plasma proteins. nih.govnih.gov
Toxicological and Immunological Implications of Zomepirac Glucuronide
Role of Zomepirac (B1201015) Glucuronide in Adverse Drug Reactions
The formation of zomepirac glucuronide is a critical step in the development of adverse reactions associated with the parent drug. This reactive metabolite has been implicated in both immunological reactions and direct organ toxicity.
In addition to immunological reactions, zomepirac has been associated with renal toxicity. researchgate.netnih.gov Studies have demonstrated that zomepirac acyl glucuronide is directly responsible for zomepirac-induced acute kidney injury. researchgate.netnih.gov In animal models, administration of zomepirac along with inhibitors of esterase and glutathione (B108866) synthesis led to the accumulation of zomepirac acyl glucuronide, particularly in the kidney. researchgate.netnih.gov This accumulation was correlated with significant increases in markers of kidney damage, such as blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) (CRE). researchgate.netnih.gov Histopathological examination of the kidneys in these models revealed damage, including the presence of vacuoles and infiltration of mononuclear cells. researchgate.netnih.gov These findings strongly suggest that the accumulation of zomepirac acyl glucuronide in the kidney is a key event in the initiation of renal injury. nih.govannualreviews.org
Proposed Mechanisms of this compound-Mediated Toxicity
The toxicity of this compound is attributed to its chemical reactivity, which allows it to interact with and modify biological macromolecules. Several mechanisms have been proposed to explain how this leads to adverse immunological and toxicological outcomes.
A central hypothesis for the immunotoxicity of this compound is the formation of drug-protein adducts that act as haptens. researchgate.net A hapten is a small molecule that can elicit an immune response only when attached to a large carrier such as a protein. This compound is chemically reactive and can covalently bind to proteins, particularly albumin. nih.govnih.gov This binding is thought to occur through two primary mechanisms:
Transacylation : Involving a nucleophilic attack from amino acid residues of the protein on the carbonyl carbon of the acyl glucuronide. researchgate.net
Glycation : Which involves the migration of the zomepirac portion of the molecule to different positions on the glucuronic acid sugar ring, followed by a reaction with amine groups on proteins to form stable adducts. researchgate.netresearchgate.net
These modified proteins are then recognized as foreign by the immune system, leading to sensitization and, upon subsequent exposure, a rapid and severe immunological reaction like anaphylaxis. researchgate.net
The chemical stability of an acyl glucuronide is a key determinant of its potential toxicity. jst.go.jp Unstable acyl glucuronides, like that of zomepirac, are more reactive and more likely to form adducts with proteins. jst.go.jp Studies have shown a correlation between the chemical reactivity of acyl glucuronides and their association with adverse drug reactions. escholarship.org For instance, drugs that were withdrawn from the market or carry warnings, including zomepirac, tend to have acyl glucuronides with shorter half-lives in buffer solutions, indicating higher reactivity. jst.go.jp In contrast, drugs considered safe generally have more stable acyl glucuronides with longer half-lives. jst.go.jp This suggests that the inherent chemical instability and reactivity of this compound is a critical factor in its toxicity. jst.go.jpescholarship.org
Table 1: Half-lives of Acyl Glucuronides and Drug Safety Classification
| Drug | Safety Classification | Acyl Glucuronide Half-life (hours) |
|---|---|---|
| Zomepirac | Withdrawn | ≤ 4.05 |
| Diclofenac | Warning | ≤ 4.05 |
| Furosemide | Warning | ≤ 4.05 |
| Ibuprofen | Warning | ≤ 4.05 |
| S-naproxen | Warning | ≤ 4.05 |
| Probenecid (B1678239) | Warning | ≤ 4.05 |
| Tolmetin | Withdrawn | ≤ 4.05 |
| Telmisartan | Safe | ≥ 10.6 |
| Gemfibrozil | Safe | ≥ 10.6 |
| Flufenamic acid | Safe | ≥ 10.6 |
Data sourced from a study evaluating the half-lives of acyl glucuronides in phosphate (B84403) buffer. jst.go.jp
Exposure of immune cells to this compound can trigger specific cellular and molecular responses that contribute to its toxicity. Studies have shown that this compound can induce the expression of interleukin-8 (IL-8) in human peripheral blood mononuclear cells (hPBMCs). researchgate.net IL-8 is a chemokine that plays a crucial role in the recruitment and activation of neutrophils, which are involved in inflammatory responses. In fact, a DNA microarray assay revealed that this compound induced the messenger RNA (mRNA) of five genes in hPBMCs, including IL-8. researchgate.net
Furthermore, research on zomepirac-induced kidney injury suggests the involvement of oxidative stress. researchgate.netnih.gov In a mouse model of this condition, changes in oxidative stress markers, such as the ratio of glutathione to disulfide glutathione and levels of malondialdehyde, were observed. researchgate.netnih.gov The fact that an antioxidant agent could suppress the kidney injury induced by zomepirac points to the role of oxidative stress in the toxicity of this drug. researchgate.netnih.gov
Development and Utilization of In Vivo Models for this compound Toxicity Research (e.g., mouse models)
The investigation into the toxicological and immunological consequences of this compound has been significantly advanced by the development of specialized in vivo models. These models, particularly in mice, have been crucial for understanding the mechanisms by which this reactive metabolite may have contributed to the adverse reactions observed in humans, leading to the withdrawal of zomepirac from the market. nih.govresearchgate.netwikidoc.orgnih.gov
A key challenge in studying the toxicity of this compound in vivo is achieving sufficient exposure to the metabolite, as it is typically subject to rapid elimination. researchgate.net To overcome this, researchers have established a mouse model of zomepirac-induced kidney injury. nih.govresearchgate.net This model involves the pretreatment of mice with specific inhibitors to increase the systemic and renal concentrations of zomepirac acyl-glucuronide (ZP-AG). researchgate.netnih.govresearchgate.net The inhibitors used are tri-o-tolyl phosphate (TOTP), a non-selective esterase inhibitor, and L-buthionine-(S,R)-sulfoximine (BSO), which inhibits the synthesis of glutathione. nih.govresearchgate.net This combined pretreatment effectively elevates the concentration of ZP-AG in the plasma, liver, and most notably, the kidney. nih.govresearchgate.net
Studies utilizing this model have demonstrated a direct link between the accumulation of ZP-AG and renal toxicity. nih.govresearchgate.net The model mice exhibited significant increases in biomarkers of kidney damage, such as blood urea nitrogen (BUN) and creatinine (CRE). nih.govresearchgate.net Importantly, the concentrations of ZP-AG in the kidney showed a strong correlation with the elevated levels of BUN and CRE. nih.govresearchgate.net Histopathological analysis of the kidneys from these mice revealed significant damage, including the presence of vacuoles and the infiltration of mononuclear cells. researchgate.netresearchgate.net Furthermore, these studies indicated the involvement of oxidative stress in the toxic process. researchgate.netresearchgate.net
The immunological component of this compound's toxicity has also been explored using this mouse model. Research has shown that in mice with zomepirac-induced kidney injury, there is an increase in the number of neutrophils and inflammatory monocytes in the blood. nih.gov A key finding was the observation of neutrophil infiltration into the kidneys of the affected mice. nih.gov To further investigate the role of these immune cells, experiments involving the depletion of neutrophils were conducted. Pretreatment with an antibody against lymphocyte antigen 6 complex, locus G (Ly6G) prevented renal neutrophil infiltration and offered partial protection against the zomepirac-induced kidney injury. nih.gov These results suggest that this compound contributes to kidney injury, at least in part, by inducing the infiltration of neutrophils. nih.gov The expression of mRNA for neutrophil-infiltrating cytokines and chemokines, such as interleukin-1α and macrophage inflammatory protein-2α, was also found to be increased in the injured kidneys. nih.gov
In addition to mouse models, rats have been utilized in the study of zomepirac metabolism. Bile-exteriorized rats have served as a source for the production and purification of zomepirac acyl glucuronide for further in vitro reactivity studies. nih.gov Studies in rats have also confirmed the formation of zomepirac-S-acyl-glutathione in vivo, indicating that zomepirac undergoes metabolic activation to reactive acylating derivatives. nih.gov
The development of these animal models has been instrumental in providing in vivo evidence for the toxicological potential of acyl glucuronides, a class of metabolites implicated in the toxicity of several carboxylic acid drugs. researchgate.netnih.govresearchgate.net
Detailed Research Findings from In Vivo Mouse Models
| Parameter | Observation in Zomepirac-Induced Kidney Injury Mouse Model | Reference |
|---|---|---|
| Biochemical Markers | Significant increases in blood urea nitrogen (BUN) and creatinine (CRE). | nih.govresearchgate.net |
| Zomepirac Acyl-Glucuronide (ZP-AG) Concentration | Elevated concentrations in plasma, liver, and especially in the kidney; kidney ZP-AG levels correlated with BUN and CRE values. | nih.govresearchgate.net |
| Histopathology (Kidney) | Presence of vacuoles and infiltration of mononuclear cells. | researchgate.netresearchgate.net |
| Immune Cell Response | Increased counts of neutrophils and inflammatory monocytes in the blood; neutrophil infiltration into the kidneys. | nih.gov |
| Cytokine/Chemokine Expression | Increased mRNA expression of interleukin-1α and macrophage inflammatory protein-2α in the kidney. | nih.gov |
| Effect of Neutrophil Depletion | Prevention of renal neutrophil infiltration and partial protection against kidney injury. | nih.gov |
| Oxidative Stress | Involvement of oxidative stress indicated by changes in markers like the glutathione/disulfide glutathione ratio and malondialdehyde levels. | researchgate.netresearchgate.net |
Advanced Analytical Methodologies for Zomepirac Glucuronide and Its Adducts
Chromatographic Techniques for Zomepirac (B1201015) Glucuronide Detection and Separation
Chromatography is the cornerstone for the detection and separation of zomepirac and its glucuronide metabolite from biological matrices. Various methods have been developed to ensure accurate quantification and to study the compound's behavior.
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used method for the simultaneous determination of zomepirac and zomepirac glucuronide in biological samples like plasma and urine. nih.gov
Key Features of the HPLC-UV Method:
Stationary Phase: Reversed-phase columns, such as C18, are typically employed. nih.govresearchgate.net
Mobile Phase: An ion-pairing mobile phase, for instance, containing methanol (B129727) and tetrabutylammonium (B224687) hydrogen sulfate (B86663), is often used. nih.gov Another mobile phase composition includes a mixture of acetonitrile (B52724) and potassium phosphate (B84403) buffer (pH 7.8). researchgate.net
Detection: UV detection is commonly set at a wavelength of 313 nm. nih.govresearchgate.net
Quantification: The method demonstrates a linear measurable concentration range from 0.05 to 200 micrograms/ml, with a recovery rate greater than 70%. nih.gov The total elution time for the assay is typically less than 10 minutes. nih.gov
A critical aspect of this methodology is the prevention of this compound degradation during sample preparation, which is achieved by immediate cooling and pH adjustment of the samples. nih.gov
Table 1: HPLC-UV Method Parameters for Zomepirac and this compound Analysis
| Parameter | Details | Reference |
|---|---|---|
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | nih.gov |
| Detector | UV Spectrophotometer | nih.gov |
| Detection Wavelength | 313 nm | nih.gov |
| Column | C18 | researchgate.net |
| Mobile Phase Example 1 | Methanol-tetrabutylammonium hydrogen sulfate (ion-pairing) | nih.gov |
| Mobile Phase Example 2 | 5 mmol/L potassium phosphate (pH 7.8):acetonitrile (50:50) | researchgate.net |
| Linear Range | 0.05 to 200 µg/mL | nih.gov |
| Recovery | >70% | nih.gov |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the analysis of this compound, offering high selectivity and sensitivity for structural elucidation, isomer analysis, and quantification. currentseparations.comscispace.com
Structural Elucidation and Fragmentation: In positive ionization mode using turbo ion spray tandem mass spectrometry (TIS/MS/MS), the major fragmentation pathway for acyl glucuronides like this compound involves the formation of a protonated aglycone ion (m/z = 292 for zomepirac) and a fragment of the aglycone (m/z = 139). currentseparations.com In negative ionization mode, major fragments include the deprotonated aglycone ion and the aglycone fragment resulting from the loss of CO2. currentseparations.com The charge can also be located on the glucuronic acid moiety (m/z = 193). currentseparations.com Fast atom bombardment mass spectrometry has also been used to analyze the unstable, underivatized acyl glucuronides. nih.gov
Isomer Analysis: this compound is known to be unstable at physiological pH, undergoing intramolecular acyl migration to form positional isomers. nih.govresearchgate.netnih.gov LC-MS/MS methods, often employing a gradient elution, are essential for the chromatographic separation of these isomers from the parent aglycone. currentseparations.com The formation of these isomers has been confirmed by the observation of multiple peaks in LC-MS analysis, with four isolated fractions from this compound yielding a mass-spectral parent ion corresponding to the protonated this compound. nih.govnih.gov The presence of the α-1-O-acyl isomer of this compound has also been confirmed. acs.org
Quantitation: Direct measurement of glucuronides using highly selective and sensitive triple quadrupole LC-MS/MS instruments is preferred over indirect methods that involve hydrolysis, as it offers quicker sample preparation and improved accuracy. scispace.com However, quantification of acyl glucuronides without an authentic, pure reference standard can be challenging because the ionization of the parent drug and its acyl glucuronide can vary unpredictably under the same LC-MS conditions. nih.gov
Table 2: LC-MS/MS Parameters for this compound Analysis
| Parameter | Details | Reference |
|---|---|---|
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | currentseparations.com |
| Ionization Source | Turbo Ion Spray (TIS) | currentseparations.com |
| Positive Ionization Fragments | Protonated aglycone (m/z=292), Aglycone fragment (m/z=139) | currentseparations.com |
| Negative Ionization Fragments | Deprotonated aglycone, Aglycone fragment (loss of CO2), Glucuronic acid moiety (m/z=193) | currentseparations.com |
| Mobile Phase Example | Gradient of Acetonitrile and 10 mM Ammonium Acetate Buffer (+0.5% Acetic Acid) | currentseparations.com |
| Column | Hypersil BDS | currentseparations.com |
Methodologies for Characterizing Protein Adducts of this compound
The reactive nature of this compound leads to the formation of covalent adducts with proteins, which are implicated in the drug's toxicity. researchgate.netnih.govnih.gov Various methods are employed to characterize these adducts.
A well-established method to quantify the extent of irreversible, covalent binding of zomepirac to proteins involves a multi-step process. researchgate.netnih.govresearchgate.netcapes.gov.br
Procedure:
Protein Precipitation: Proteins are precipitated from the sample, for example, by the addition of cold ethanol (B145695) and acetonitrile. researchgate.net
Exhaustive Washing: The protein pellet is washed multiple times (e.g., 10 times) with a solvent mixture like methanol/ether (3:1) to remove any non-covalently bound zomepirac and its conjugates. researchgate.netcapes.gov.br
Alkaline Hydrolysis: The washed protein is then treated with a strong base, such as 1 M potassium hydroxide (B78521) (KOH) at 80°C for one hour, to hydrolyze the ester bond of the adduct and liberate the zomepirac. researchgate.net
Quantification: After acidification, the liberated zomepirac is extracted and quantified by HPLC. researchgate.netcapes.gov.br
Control studies have shown that this exhaustive washing procedure effectively removes adsorbed and reversibly bound zomepirac, and the zomepirac-protein adduct is stable under the washing conditions. researchgate.net Drug that is only liberated upon treatment with a strong base is defined as "irreversibly bound". researchgate.net
Immunochemical techniques like immunoblotting (Western blotting) are used to detect specific protein adducts of zomepirac. nih.govacs.org
Methodology:
Polyclonal antisera are raised against synthetic drug-protein adducts. uq.edu.au
These antisera are then used in immunoblotting to detect modified proteins in tissue homogenates from zomepirac-treated subjects. nih.govuq.edu.au
For example, in rats treated with zomepirac, a major protein adduct at 110 kDa was detected in liver homogenates using a polyclonal zomepirac antiserum. nih.gov This adduct was subsequently identified as zomepirac-modified dipeptidyl peptidase IV (DPP IV). nih.gov
Confirmation can be achieved through reciprocal immunodepletion and immunoprecipitation experiments using both the zomepirac antiserum and antibodies specific to the target protein (e.g., anti-DPP IV antibodies). nih.gov
Immunoblotting has also been used to show that zomepirac acyl glucuronide and its isomers covalently modify tubulin in a dose-dependent manner. uq.edu.au
Strategies for Mitigating this compound Degradation During Sample Preparation
The instability of this compound, particularly at physiological pH, necessitates careful sample handling to prevent its degradation and the formation of artifacts. nih.govnih.gov
Key Stabilization Strategies:
pH Adjustment: this compound exhibits maximum stability at an acidic pH of 2. nih.gov Therefore, a crucial step in sample preparation is the immediate acidification of biological samples (plasma, urine) to a pH between 2 and 4 using acids like phosphoric acid or perchloric acid. nih.govresearchgate.netresearchgate.net At pH 7.4 and 37°C, the half-life of this compound is only 27 minutes. nih.gov
Cooling and Freezing: Samples should be cooled immediately after collection and stored frozen at -20°C until analysis to minimize degradation. nih.govresearchgate.net
Use of Organic Solvents: The addition of organic solvents like acetonitrile can help to precipitate proteins and stabilize the glucuronide. nih.govresearchgate.net
Quenching Reactions: In in vitro stability studies, reactions are often quenched with an equal volume of acetonitrile containing a small percentage of formic acid (e.g., 0.1% or 1%) to halt degradation before LC-MS analysis. nih.gov
These strategies are emphasized to prevent both hydrolysis back to the parent drug and intramolecular acyl migration to isomeric forms, ensuring the accurate measurement of this compound in biological samples. nih.govscispace.comnih.gov
Comparative Studies and Broader Implications of Acyl Glucuronides
Zomepirac (B1201015) Glucuronide as a Paradigm for Reactive Acyl Glucuronides of Carboxylic Acid-Containing Drugs
Zomepirac, a nonsteroidal anti-inflammatory drug (NSAID) withdrawn from the market due to adverse reactions, is metabolized in humans to a reactive and unstable acyl glucuronide. jci.org This metabolite has become a classic example for studying the chemical and biological activities of this class of compounds. The reactivity of zomepirac glucuronide is primarily attributed to the electrophilic nature of the ester carbonyl carbon, making it susceptible to nucleophilic attack. This inherent reactivity leads to several important reactions, including intramolecular acyl migration and covalent binding to macromolecules such as proteins. jci.orgnih.gov
The instability of this compound is a key feature of its reactivity profile. At physiological pH, it undergoes intramolecular acyl migration, where the zomepirac acyl group moves from the 1-O-β position to the 2-, 3-, and 4-hydroxyl groups of the glucuronic acid moiety. nih.gov This process is significant because the resulting isomers are not substrates for β-glucuronidase, an enzyme that would typically hydrolyze the glucuronide back to the parent drug for elimination. nih.gov The half-life of this compound at pH 7.4 and 37°C in water has been reported to be approximately 27-30.2 minutes, highlighting its labile nature. nih.govresearchgate.net
The study of this compound has been instrumental in establishing the concept that glucuronidation of carboxylic acids is not always a detoxification pathway but can, in some cases, be a "toxification" process. researchgate.net It has underscored the importance of evaluating the chemical stability and reactivity of acyl glucuronide metabolites for any new drug candidate containing a carboxylic acid moiety.
Comparative Analysis with Other Acyl Glucuronides (e.g., Bilirubin (B190676) Glucuronide, Clofibric Acid Glucuronide, 2-Phenylpropionic Acid Glucuronide)
To better understand the spectrum of acyl glucuronide reactivity, it is useful to compare this compound with other well-studied examples.
Bilirubin Glucuronide: Bilirubin, an endogenous breakdown product of heme, is conjugated with glucuronic acid to form bilirubin glucuronide, facilitating its excretion. jci.org Structurally and in terms of stability, bilirubin glucuronide shares similarities with this compound. jci.org Like this compound, bilirubin glucuronide can irreversibly bind to albumin, particularly in conditions of impaired liver function where its plasma concentration is elevated. jci.org This binding occurs via its acyl glucuronide linkage and serves as a natural precedent for the reactions observed with xenobiotic acyl glucuronides.
Clofibric Acid Glucuronide: Clofibric acid, the active metabolite of the lipid-lowering drug clofibrate, is almost exclusively eliminated as its acyl glucuronide. nih.gov This metabolite is also known to be reactive and capable of forming covalent adducts with proteins. Studies have detected clofibric acid-protein adducts in patients receiving clofibrate, with concentrations correlating with renal function. nih.gov Furthermore, clofibric acid glucuronide has been shown to be genotoxic, causing DNA strand nicking, suggesting a potential role in the carcinogenicity of the parent drug. nih.gov
2-Phenylpropionic Acid Glucuronide: 2-Phenylpropionic acid (2-PPA) is a model compound for the profen class of NSAIDs. Its acyl glucuronide is known to undergo acyl migration and has been studied for its reactivity. nih.gov In vitro studies have shown that the acyl glucuronide of 2-PPA can covalently bind to proteins. nih.gov However, research comparing its reactivity to its corresponding acyl-CoA thioester metabolite suggests that the acyl-CoA pathway may contribute more significantly to protein covalent binding for this compound. nih.govnih.gov The half-life for the decomposition of (R)- and (S)-2-PPA-1-O-acyl glucuronide at pH 7.4 and 37°C was found to be 1.3 and 2.4 hours, respectively. nih.gov
| Acyl Glucuronide | Parent Compound Class | Reported Half-life (pH 7.4, 37°C) | Key Reactivity Features | Evidence of Covalent Binding |
|---|---|---|---|---|
| This compound | NSAID | ~27-30 minutes | Rapid acyl migration, Schiff base formation | Yes, to plasma and tissue proteins |
| Bilirubin Glucuronide | Endogenous | Unstable | Irreversible binding to albumin | Yes, to albumin |
| Clofibric Acid Glucuronide | Fibrate | Data not readily available | Genotoxicity (DNA strand nicking) | Yes, to plasma and liver proteins |
| 2-Phenylpropionic Acid Glucuronide | Profen NSAID model | 1.3 hours (R-isomer), 2.4 hours (S-isomer) | Acyl migration | Yes, to proteins (though acyl-CoA may be more significant) |
General Principles of Acyl Glucuronide Reactivity and Toxicological Risk Assessment in Drug Discovery and Development
The experiences with zomepirac and other drugs that form reactive acyl glucuronides have led to the establishment of general principles for their toxicological risk assessment in the drug discovery and development process.
The reactivity of an acyl glucuronide is influenced by the structure of the aglycone (the parent drug). nih.gov Factors such as steric hindrance around the carboxylic acid group and the electronic properties of the molecule can affect the rate of acyl migration and the susceptibility of the ester bond to nucleophilic attack. Generally, a shorter half-life of the 1-O-β-acyl glucuronide, indicating a higher rate of acyl migration, is associated with a greater risk of toxicity. acs.org
The primary reactions of toxicological concern for acyl glucuronides are:
Acyl Migration: This leads to the formation of isomers that are poor substrates for detoxification enzymes and can be more reactive towards proteins. nih.gov
Covalent Binding to Proteins: This can lead to the formation of neoantigens, triggering immune-mediated hypersensitivity reactions, or can directly impair protein function, leading to organ toxicity. nih.gov
In modern drug discovery, a tiered approach is often employed for the risk assessment of acyl glucuronides. This typically involves:
In Silico and Early In Vitro Screening: Computational models can predict the likelihood of a compound forming an acyl glucuronide and its potential reactivity. nih.gov Rapid in vitro assays using liver microsomes can be used to determine the rate of acyl glucuronide formation and its stability (e.g., by measuring the rate of disappearance of the 1-O-β isomer). springernature.com
Assessment of Covalent Binding Potential: In vitro incubation of the acyl glucuronide with human serum albumin or other proteins can quantify the extent of covalent adduct formation. springernature.com
Future Research Directions in Zomepirac Glucuronide Studies
Further Elucidation of Molecular Mechanisms Underlying Zomepirac (B1201015) Gluronide-Mediated Toxicity
One proposed mechanism for this covalent modification involves the formation of a Schiff base. Further research is needed to identify the specific protein targets of zomepirac glucuronide and to understand how these modifications alter protein function and trigger downstream adverse effects. For instance, zomepirac acyl glucuronide has been shown to covalently modify tubulin, a protein essential for microtubule formation, and inhibit its assembly in vitro. Identifying these protein adducts is crucial for understanding the link between the initial chemical event and the subsequent biological response.
Moreover, the role of oxidative stress in this compound-induced toxicity requires further exploration. Studies in animal models have suggested the involvement of oxidative stress in zomepirac-induced kidney injury, where accumulation of the glucuronide metabolite was observed. Future investigations should aim to clarify the interplay between covalent binding, oxidative stress, and the activation of inflammatory pathways in the pathogenesis of zomepirac-related adverse reactions.
A deeper understanding of these molecular events will be instrumental in developing strategies to mitigate the risks associated with zomepirac and other drugs that form reactive acyl glucuronides.
Development of Improved Predictive Models for Acyl Gluronide-Mediated Adverse Reactions
A significant challenge in drug development is the early identification of compounds that may cause adverse reactions. For drugs containing carboxylic acids, the formation of reactive acyl glucuronides is a key concern. Therefore, a major focus of future research is the development of robust predictive models to assess the risk of acyl glucuronide-mediated toxicity.
Current in vitro models often have limited predictive value for human toxicity. To address this, more sophisticated systems are being developed. These include three-dimensional cell culture models and bioartificial liver systems that better mimic the physiological environment of human tissues. These advanced models could provide more accurate predictions of how acyl glucuronides behave in the body and their potential for causing harm.
Computational approaches are also playing an increasingly important role. Quantitative structure-property relationship (QSPR) models are being developed to predict the degradation half-life of acyl glucuronides based on their molecular features. These models have identified factors like the number of quaternary carbons and ring complexity as important predictors of stability. Additionally, kinetic modeling and density functional theory are being used to understand the reactivity of these metabolites, which has been linked to the extent of protein adduct formation. In silico prediction of acyl glucuronide reactivity can be a cost-effective tool in the early stages of drug design to guide the development of safer medications.
The integration of data from these advanced in vitro and in silico models has the potential to create more accurate and reliable predictive tools for assessing the risk of acyl glucuronide-mediated adverse reactions, ultimately leading to the development of safer pharmaceuticals.
Table 1: Factors Influencing Acyl Gluronide Reactivity and Toxicity
| Factor | Description | Relevance to Predictive Modeling |
| Chemical Structure | The inherent molecular structure of the parent drug and its acyl glucuronide metabolite. | QSPR models can correlate structural features with reactivity and stability. |
| Acyl Migration | The intramolecular rearrangement of the acyl group on the glucuronic acid moiety. | The rate of acyl migration can influence the formation of reactive isomers and protein adducts. |
| Hydrolysis Rate | The rate at which the acyl glucuronide is cleaved back to the parent drug. | A shorter half-life may indicate higher reactivity and potential for toxicity. |
| Protein Binding | The covalent binding of the acyl glucuronide to proteins. | The extent of protein adduct formation is considered a key indicator of toxicity potential. |
| Transporter Interactions | The interaction of the acyl glucuronide with uptake and efflux transporters. | Transporter activity can influence the concentration of the metabolite in target organs. |
Investigation of Transporter Interactions and Their Influence on this compound Disposition
The distribution and elimination of this compound in the body are significantly influenced by the activity of drug transporters. These proteins, located on the membranes of cells in organs like the liver, kidneys, and intestines, play a crucial role in moving drugs and their metabolites into and out of cells. Understanding how this compound interacts with these transporters is essential for predicting its accumulation in tissues and potential for toxicity.
Uptake transporters, such as organic anion transporters (OATs) and organic anion transporting polypeptides (OATPs), are responsible for taking up compounds from the blood into cells. Conversely, efflux transporters, including multidrug resistance-associated proteins (MRPs) and breast cancer resistance protein (BCRP), pump substances out of cells, often into bile or urine for elimination.
Research has shown that co-administration of probenecid (B1678239), a drug known to inhibit certain transporters, leads to decreased plasma clearance of this compound and increased irreversible binding to proteins. This suggests that transporters are key determinants of this compound's residence time in the body and its potential to form harmful adducts.
Future studies should focus on identifying the specific transporters involved in the uptake and efflux of this compound in different organs. This could involve using in vitro systems with cells engineered to express specific transporters. Such studies would help to clarify the mechanisms behind the tissue-specific accumulation of this metabolite and its associated toxicities, such as the renal toxicity observed in animal models. A comprehensive understanding of these transporter interactions will be critical for developing strategies to mitigate the risks associated with zomepirac and other drugs that undergo extensive glucuronidation.
Advancement of Analytical Techniques for Comprehensive Metabolite and Adduct Profiling
A thorough understanding of the fate of zomepirac in the body requires sophisticated analytical methods to identify and quantify its metabolites and their reaction products. The inherent instability of this compound, which readily undergoes acyl migration to form various isomers, presents a significant analytical challenge.
High-performance liquid chromatography (HPLC) has been a foundational technique for separating zomepirac and its glucuronide metabolite in biological samples like urine and plasma. However, to gain deeper insights into the complex mixture of metabolites and their adducts, more advanced techniques are necessary.
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for this purpose. Techniques like fast atom bombardment mass spectrometry have been used to analyze the unstable, underivatized acyl glucuronides of zomepirac. Modern LC-MS/MS methods, with their high sensitivity and specificity, are essential for characterizing the various isomeric forms of this compound and identifying the products of their reactions with proteins.
Nuclear magnetic resonance (NMR) spectroscopy also plays a crucial role, especially in the structural elucidation of metabolites. Proton NMR has been instrumental in characterizing the isomeric esters of this compound. Two-dimensional NMR techniques can provide detailed structural information, helping to definitively identify the various metabolites and their adducts.
Future advancements in these analytical technologies will be vital for creating a comprehensive profile of all zomepirac-related compounds in the body. This includes not only the primary glucuronide metabolite but also its various isomers and the specific proteins they modify. Such detailed information is essential for building a complete picture of the mechanisms underlying this compound's reactivity and toxicity.
Q & A
Q. What are the primary metabolic pathways and enzymes responsible for zomepirac glucuronidation?
Zomepirac glucuronide (ZP-AG) is formed via glucuronidation of the parent drug zomepirac, a carboxylated NSAID. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), predominantly UGT2B7, as demonstrated in human liver microsomes and clinical studies . Methodologically, enzyme-specific inhibitors (e.g., fluconazole for UGT2B7) and recombinant UGT isoforms are used to confirm isoform contributions. Stability studies of ZP-AG in plasma and urine are critical due to its pH-dependent acyl migration, which complicates quantification .
Q. How can this compound be reliably quantified in biological matrices?
High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are standard methods. For example, Langendijk et al. (1984) developed a simultaneous assay for zomepirac and ZP-AG in plasma and urine using reversed-phase HPLC with UV detection, accounting for isomerization artifacts by stabilizing samples at low temperatures . Advanced techniques like LC-MS/MS are now preferred for specificity, especially in distinguishing ZP-AG isomers and detecting covalent protein adducts .
Q. What mechanisms underlie this compound-induced protein adduct formation?
ZP-AG covalently binds to proteins via a Schiff base mechanism, where the aldehyde group formed during acyl migration reacts with lysine residues on albumin. This was confirmed through in vitro incubation of ZP-AG with human serum albumin, followed by base hydrolysis and LC-MS/MS analysis of liberated zomepirac . The irreversible binding correlates with ZP-AG exposure (AUC) in plasma, as shown in human volunteers administered zomepirac with probenecid to prolong glucuronide half-life .
Advanced Research Questions
Q. How does acyl migration influence this compound toxicity?
Intramolecular acyl migration generates β-glucuronidase-resistant isomers, enabling prolonged systemic exposure. These isomers undergo "futile cycling" (hydrolysis and re-glucuronidation), increasing oxidative stress and covalent protein binding. In vivo studies in bile duct-ligated rodents show shunting of ZP-AG isomers into systemic circulation, exacerbating renal toxicity . Methodologically, NMR and stability assays at varying pH levels are used to characterize isomerization kinetics .
Q. Why do studies report contradictory effects of liver cirrhosis on zomepirac glucuronidation?
Early studies suggested preserved glucuronidation of hydroxyl-group drugs (e.g., oxazepam) but impaired carboxyl-group glucuronidation (e.g., zomepirac) in cirrhosis. However, later work revealed UGT isoform-specific variability: UGT2B7 (zomepirac) is more impaired than UGT2B15 (oxazepam). Phenotyping cocktails in cirrhotic patients, combined with deglucuronidation steps before LC-MS/MS analysis, help dissect isoform-specific activity .
Q. What experimental models elucidate this compound-induced nephrotoxicity?
A mouse model combining tri-o-tolyl phosphate (TOTP, esterase inhibitor) and l-buthionine sulfoximine (BSO, glutathione depletor) elevates renal ZP-AG levels, inducing acute kidney injury (AKI). Toxicity markers (BUN, creatinine) correlate with renal ZP-AG concentrations. Tempol, an antioxidant, mitigates AKI, implicating oxidative stress . Histopathology (e.g., tubular vacuolization) and glutathione redox ratios further validate the model .
Q. Are there alternative pathways for zomepirac toxicity beyond acyl glucuronidation?
Yes. CYP-mediated epoxidation generates reactive intermediates that form glutathione (GSH) adducts, as shown in human liver microsomes. Chen et al. (2006) identified GSH conjugates of zomepirac epoxide using LC-MS, suggesting a parallel bioactivation pathway . Competitive inhibition studies with CYP450 inhibitors (e.g., ketoconazole) can delineate contributions of oxidative vs. glucuronidation pathways.
Q. How do esterase inhibitors alter this compound disposition?
Co-administration of phenylmethylsulfonyl fluoride (PMSF), a nonspecific esterase inhibitor, reduces ZP-AG hydrolysis in guinea pigs, increasing systemic exposure. Bile duct ligation in this model isolates systemic esterase effects, showing elevated plasma ZP-AG and covalent protein adducts . These findings highlight the role of tissue esterases in ZP-AG detoxification.
Data Contradictions and Resolution
- Liver Cirrhosis Discrepancies : Conflicting data on glucuronidation impairment arise from focusing on drug chemistry (carboxyl vs. hydroxyl groups) rather than UGT isoforms. Standardized phenotyping of UGT2B7 activity in cirrhotic patients resolves this .
- Toxicity Mechanisms : While Schiff base adducts are well-characterized, recent evidence implicates tubulin modification by ZP-AG (via mass spectrometry of renal proteins), suggesting multi-target toxicity .
Key Methodological Considerations
- Sample Stabilization : Immediate acidification (pH 4–5) and cold storage prevent ZP-AG degradation during analysis .
- In Vivo Models**: Use TOTP/BSO mice for renal toxicity or bile duct-ligated rodents for disposition studies .
- Adduct Detection : Combine proteomics (trypsin digestion, peptide mapping) with LC-MS/MS to identify covalent binding sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
